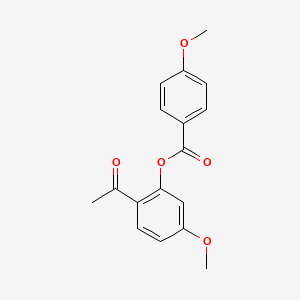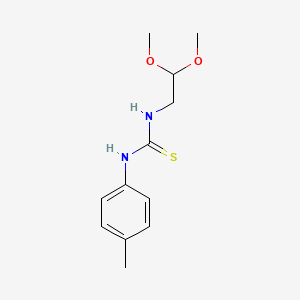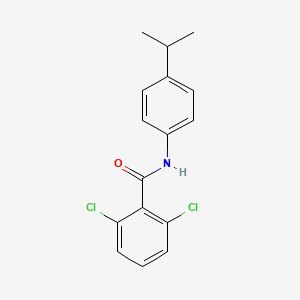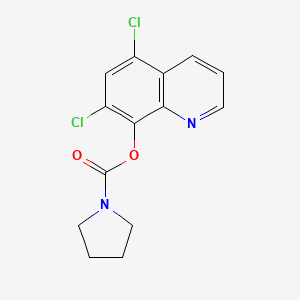
2-acetyl-5-methoxyphenyl 4-methoxybenzoate
Übersicht
Beschreibung
2-acetyl-5-methoxyphenyl 4-methoxybenzoate, also known as 25B-NBOMe, is a synthetic psychedelic drug belonging to the phenethylamine family. It was first synthesized in 2003 by Ralf Heim at the Free University of Berlin. Since then, it has gained popularity as a recreational drug due to its potent hallucinogenic effects. However, it is important to note that the use of 25B-NBOMe is illegal and potentially dangerous.
Wissenschaftliche Forschungsanwendungen
1. Synthetic Chemistry and Material Sciences
Studies have explored the synthetic pathways and material properties of compounds structurally related to 2-acetyl-5-methoxyphenyl 4-methoxybenzoate. For instance, research by Diaz-Mondejar and Miranda (1982) focused on the photochemical synthesis, transacylation, and cyclization of related compounds, revealing their potential in organic synthesis and material science applications (Diaz-Mondejar & Miranda, 1982).
2. Biological Activities and Therapeutic Potential
Compounds structurally similar to 2-acetyl-5-methoxyphenyl 4-methoxybenzoate have been studied for their biological activities and potential therapeutic applications:
Mphahlele et al. (2020) investigated the in vitro enzymatic assay of related compounds against targets linked to type 2 diabetes, demonstrating their potential as therapeutic agents in managing the disease (Mphahlele et al., 2020).
Arfan et al. (2018) explored the cholinesterase inhibitory potential of structurally similar compounds, indicating their possible use in treating neurodegenerative disorders like Alzheimer's disease (Arfan et al., 2018).
Lee et al. (2010) studied the antiproliferative activities of related compounds against multiple cancer cell lines, providing insights into their potential use in cancer therapy (Lee et al., 2010).
3. Environmental and Analytical Applications
Related compounds have also been utilized in environmental and analytical studies. For example, Negreira et al. (2009) developed a method for the determination of derivatives of 2-hydroxybenzophenone, similar in structure to 2-acetyl-5-methoxyphenyl 4-methoxybenzoate, in environmental water samples, showcasing their relevance in environmental monitoring and analysis (Negreira et al., 2009).
Eigenschaften
IUPAC Name |
(2-acetyl-5-methoxyphenyl) 4-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-11(18)15-9-8-14(21-3)10-16(15)22-17(19)12-4-6-13(20-2)7-5-12/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNUGHESPYFDPAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)OC)OC(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(4-chlorophenyl)-N-{[(4-methoxyphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5818628.png)

![5-nitro-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]benzaldehyde](/img/structure/B5818641.png)

![5-[5-(2-thienyl)-3-isoxazolyl]-1,3,4-oxadiazol-2-amine](/img/structure/B5818650.png)
![3-{[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzoic acid](/img/structure/B5818652.png)


![4-{5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5818674.png)
![2-(3-formyl-1H-indol-1-yl)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5818686.png)
![N-[4-(5-methyl-2-furyl)phenyl]benzamide](/img/structure/B5818701.png)
![2-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5818713.png)

